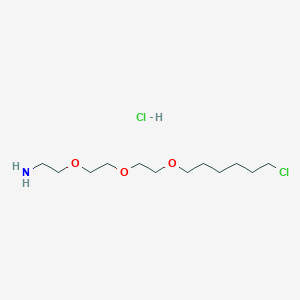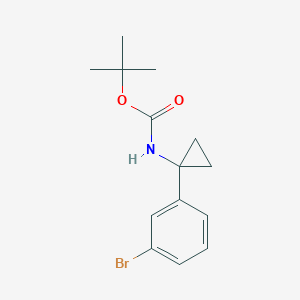
(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid, also known as BCHAA, is a chemical compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of phenylacetic acid and has a molecular formula of C8H6BrClO3. In
Scientific Research Applications
Analytical Chemistry Applications
One significant application of structurally related compounds to "(2S)-2-(2-Bromo-4-chlorophenyl)-2-hydroxyacetic acid" is in the development of sensitive and selective analytical methods. For instance, a study by Schöllhorn et al. (2000) utilized 2-Chloro-4-hydroxyphenoxyacetic acid, a compound with structural similarities, as an electroactive tracer in a molecularly imprinted polymer assay for the analysis of herbicides. This approach highlights the potential of using related compounds in electrochemical assays to detect environmental contaminants with high specificity and sensitivity (Schöllhorn, Maurice, Flohic, & Limoges, 2000).
Environmental Science and Toxicology
Research has also focused on the environmental impact and toxicity of chlorophenoxyacetic acids, a category that includes compounds related to "this compound". For example, Wintersteiger, Goger, and Krautgartner (1999) developed a method using high-performance liquid chromatography with electrochemical detection to quantitate chlorophenoxy acid herbicides in water. This method aims to address the need for detecting trace levels of pesticides in environmental samples, underscoring the relevance of analytical techniques in monitoring and mitigating the environmental presence of such compounds (Wintersteiger, Goger, & Krautgartner, 1999).
Moreover, studies have investigated the degradation and transformation pathways of chlorophenoxyacetic acids in the environment, providing insights into their persistence and potential ecological impacts. For instance, Fujita and Reinhard (1997) explored the aerobic biological transformation of octylphenoxyacetic acid and its brominated analog in groundwater cultures, identifying persistent metabolites. This research contributes to understanding the environmental fate of such compounds and their transformation products (Fujita & Reinhard, 1997).
properties
IUPAC Name |
(2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOIIGBCPDYTDH-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)[C@@H](C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2709435.png)




![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709441.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)

